2H-Pyran-2-one, 4-hydroxy-6-(trifluoromethyl)-

Description

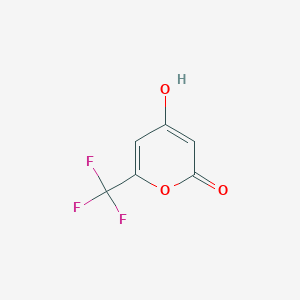

4-Hydroxy-6-(trifluoromethyl)-2H-pyran-2-one is a fluorinated derivative of the 2H-pyran-2-one scaffold, characterized by a hydroxyl group at position 4 and a trifluoromethyl (-CF₃) group at position 5. The trifluoromethyl group introduces unique electronic and steric properties, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

IUPAC Name |

4-hydroxy-6-(trifluoromethyl)pyran-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3O3/c7-6(8,9)4-1-3(10)2-5(11)12-4/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZIIRJZQXTRGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(OC1=O)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80736193 | |

| Record name | 4-Hydroxy-6-(trifluoromethyl)-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80736193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387866-40-2 | |

| Record name | 4-Hydroxy-6-(trifluoromethyl)-2H-pyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=387866-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-6-(trifluoromethyl)-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80736193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

. This method is favored due to its efficiency in forming the pyran ring structure. The reaction conditions often include the use of catalytic amounts of acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve multicomponent reactions (MCRs) due to their high efficiency, atom economy, and green reaction conditions . These reactions often use substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, and organocatalysis .

Chemical Reactions Analysis

Reaction with Aryl Amines

TAL-f3 reacts with substituted anilines to form trifluoromethylated 4-pyridones. The process involves:

-

Ring-opening : Initial nucleophilic attack at the lactone carbonyl.

-

CO₂ elimination : Formation of a bis-enamine intermediate.

-

Cyclization : Aromatization to yield 2,6-bis(trifluoromethyl)-4-pyridones .

Experimental Data :

| Aniline Substituent | Time (h) | Yield (%) | Product MP (°C) |

|---|---|---|---|

| 4-NO₂C₆H₄ | 144 | 8 | – |

| 2-ClC₆H₃ | 48 | 63 | 190–192 |

| 2,5-F₂C₆H₃ | 48 | 73 | 102–104 |

Conditions: Ethanol, room temperature . Electron-deficient anilines (e.g., 4-nitroaniline) show slower reactivity due to reduced nucleophilicity .

Diels-Alder Reaction with Arynes

TAL-f3 derivatives (e.g., 4-ethoxy-6-trifluoromethyl-2-pyrone) undergo [4+2] cycloaddition with arynes generated from o-silylaryl triflates. The reaction proceeds via:

-

Diels-Alder adduct formation : Transient aryne intermediates react with the pyrone diene.

-

Decarboxylative aromatization : Loss of CO₂ yields multisubstituted naphthalenes .

Example :

-

Aryne: 3-(Trimethylsilyl)phenyl triflate

-

Product: 1-Ethoxy-3-(trifluoromethyl)naphthalene

Mechanistic Insight :

DFT calculations confirm low activation energies (~20 kcal/mol) for both cycloaddition and decarboxylation steps, explaining the reaction’s efficiency at room temperature .

Reactions with Active Methylene Compounds

TAL-f3 reacts with CH-acidic compounds (e.g., malononitrile, ethyl cyanoacetate) in acetic anhydride to form fluorinated merocyanine dyes. The mechanism involves:

-

Deprotonation : Formation of a resonance-stabilized enolate.

-

Conjugate addition : Attack at the 4-pyridone ring.

Experimental Data :

| Methylene Compound | Time (h) | Yield (%) | Product MP (°C) |

|---|---|---|---|

| Malononitrile | 10 | 65 | 172–173 |

| Ethyl cyanoacetate | 4 | 58 | 270–271 |

| Acetylacetone | 6 | 43 | 208–209 |

Conditions: Acetic anhydride, 140°C . Electron-withdrawing groups on the methylene compound accelerate reactivity by stabilizing the enolate intermediate .

Methylation and Triflation

The 4-hydroxy group in TAL-f3 undergoes selective derivatization:

-

Methylation : Using Me₂SO₄/K₂CO₃ yields 4-methoxy-6-(trifluoromethyl)-2H-pyran-2-one .

-

Triflation : Reaction with Tf₂O produces a triflate ester, a versatile intermediate for cross-coupling reactions .

Applications :

-

Triflate derivatives serve as electrophiles in Suzuki-Miyaura couplings.

-

Methoxy derivatives exhibit enhanced stability for further transformations .

Hydrolytic Stability

TAL-f3 demonstrates pH-dependent stability:

-

Acidic conditions : Rapid lactone ring-opening to form trifluorodioxocaproic acid.

-

Basic conditions : Resists hydrolysis due to electron-withdrawing CF₃ group .

Key Observation :

Hydrolysis in NaHCO₃ (pH ~8.3) proceeds slowly (<10% degradation after 24 h), enabling aqueous-phase reactions .

Scientific Research Applications

Medicinal Chemistry

2H-Pyran-2-one derivatives have been investigated for their potential as therapeutic agents. Notably, studies indicate that compounds with similar structures exhibit:

- Antimicrobial Activity : Research has demonstrated that pyranone derivatives possess significant antimicrobial properties against various pathogens, making them candidates for developing new antibiotics .

- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A study highlighted the effectiveness of a related compound in inducing apoptosis in breast cancer cells .

| Application | Compound Activity | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and Staphylococcus aureus | |

| Anticancer | Induces apoptosis in breast cancer cells |

Agricultural Chemistry

The compound's fungicidal properties have been explored in agricultural applications. It has been shown to effectively combat fungal infections in crops, which can lead to increased yield and quality of produce. The trifluoromethyl group enhances its stability and efficacy in various environmental conditions .

Material Science

In material science, 2H-Pyran-2-one derivatives are being studied for their potential as:

- Polymer Additives : Their incorporation into polymer matrices can improve thermal stability and mechanical properties.

- Coatings : The compound's hydrophobic nature makes it suitable for developing water-repellent coatings, enhancing durability against environmental factors .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several pyranone derivatives, including 2H-Pyran-2-one, 4-hydroxy-6-(trifluoromethyl)-. The results indicated a significant reduction in bacterial growth compared to control groups, suggesting its potential as a natural preservative in food products.

Case Study 2: Agricultural Application

In an experimental farm setting, the application of a formulation containing 2H-Pyran-2-one showed a marked decrease in fungal infections among crops compared to untreated controls. This study underscores the compound's utility in sustainable agriculture practices.

Mechanism of Action

The mechanism by which 2H-Pyran-2-one, 4-hydroxy-6-(trifluoromethyl)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological activities . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Bioactivity

Key Observations:

- Its hydrophobicity improves membrane permeability compared to hydroxylated or alkyl analogs .

- Alkyl vs. Aromatic Substituents : Linear alkyl chains (e.g., pentyl) enhance antifungal activity via hydrophobic interactions, while aromatic groups (e.g., benzyl) may target enzymes with aromatic binding pockets .

- Branched Chains : Fistupyrone’s branched alkyl group confers specificity against A. brassicicola, suggesting substituent geometry critically influences target recognition .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- Trifluoromethyl Group : Distinct ¹⁹F NMR signals and downfield shifts in ¹³C NMR due to electron withdrawal .

Biological Activity

2H-Pyran-2-one, 4-hydroxy-6-(trifluoromethyl)- is a heterocyclic organic compound characterized by a pyran ring fused with a lactone structure. The presence of a trifluoromethyl group enhances its chemical properties, making it a subject of interest in various biological studies. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and comparative analysis with related compounds.

The compound can be synthesized through several methods, including multicomponent reactions (MCRs) that are efficient and environmentally friendly. Typical reaction conditions involve the use of catalytic acids or bases to facilitate cyclization. The trifluoromethyl group significantly influences the compound's stability and lipophilicity, which are critical for its biological activities .

Biological Activities

Research has indicated that 2H-Pyran-2-one, 4-hydroxy-6-(trifluoromethyl)- exhibits a range of biological activities:

- Anti-inflammatory Properties : Studies suggest that this compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

- Antimicrobial Activity : Preliminary data indicate that it possesses antimicrobial properties, effective against various bacterial strains. This suggests its potential as a lead compound in developing new antibiotics .

- Antioxidant Activity : The compound has shown promise in scavenging free radicals, which can contribute to oxidative stress-related diseases .

The biological effects of 2H-Pyran-2-one, 4-hydroxy-6-(trifluoromethyl)- are believed to be mediated through interactions with specific molecular targets. For instance:

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory responses or microbial metabolism.

- Receptor Interaction : The compound could interact with cellular receptors, altering signaling pathways that lead to its observed biological effects .

Comparative Analysis

To understand the uniqueness of 2H-Pyran-2-one, 4-hydroxy-6-(trifluoromethyl)-, it is helpful to compare it with similar compounds:

The trifluoromethyl group in 2H-Pyran-2-one enhances its stability and biological activity compared to these analogs.

Case Studies

Several studies highlight the potential applications of 2H-Pyran-2-one in drug development:

- Anti-inflammatory Studies : In vitro studies demonstrated that derivatives of this compound could reduce pro-inflammatory cytokine production in macrophages, indicating its potential as an anti-inflammatory agent .

- Antimicrobial Efficacy : Research conducted on various bacterial strains showed that the compound exhibited significant inhibition zones in agar diffusion tests, suggesting strong antimicrobial properties .

- Antioxidant Potential : Testing against DPPH radicals revealed that the compound effectively scavenged free radicals, supporting its classification as an antioxidant agent .

Q & A

Q. Key Variables :

- Catalyst choice : Protic acids (HCl, H₂SO₄) favor cyclization but may reduce regioselectivity.

- Temperature : Higher temperatures (>80°C) risk decarboxylation of intermediates.

Advanced Research: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer :

Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and molecular docking (AutoDock Vina) to assess binding affinity to targets like HIV-1 reverse transcriptase :

- Procedure :

- Optimize geometry at the B3LYP/6-31G(d) level.

- Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Dock into protein active sites (PDB: 1RTD) with a grid box of 20×20×20 ų.

Results correlate trifluoromethyl positioning with improved hydrophobic interactions (ΔG < -8 kcal/mol) .

Validation : Compare predicted vs. experimental IC₅₀ values (e.g., IC₅₀ = 12 μM for HIV-1 inhibition) .

Basic Research: What spectroscopic techniques resolve structural ambiguities in this compound?

Methodological Answer :

Combine ¹H/¹³C NMR , ¹⁹F NMR , and IR spectroscopy :

- ¹H NMR (CDCl₃, 400 MHz):

- δ 6.25 (d, J=6.0 Hz, H-3) and δ 5.90 (d, J=6.0 Hz, H-5) confirm α-pyrone ring protons.

- δ 2.50 (s, -OH) integrates as 1H.

- ¹⁹F NMR (282 MHz): Singlet at δ -62 ppm confirms CF₃ group .

- IR (KBr): Peaks at 1720 cm⁻¹ (C=O) and 3400 cm⁻¹ (-OH) .

Contradiction Handling : Discrepancies in carbonyl stretching frequencies (1700–1750 cm⁻¹) may arise from polymorphism; use X-ray crystallography (Cu-Kα radiation) for definitive confirmation .

Advanced Research: How to address contradictory bioactivity data in cell-based vs. in vivo models?

Q. Methodological Answer :

- In vitro : Test cytotoxicity in HEK293 cells (MTT assay, 48h exposure). EC₅₀ values >100 μM suggest low toxicity.

- In vivo (Sprague-Dawley rats): Administer 50 mg/kg orally; monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) for 14 days.

Discrepancies often arise from metabolic instability (e.g., CYP450-mediated oxidation of CF₃ groups). Mitigate via prodrug strategies (e.g., esterification of -OH group) .

Data Interpretation : Use GraphPad Prism for nonlinear regression (log[inhibitor] vs. response) and ANOVA for significance (p<0.05) .

Basic Research: What are the best practices for handling and storing this compound?

Q. Methodological Answer :

- Storage : Under argon at -20°C in amber vials (prevents photodegradation of α-pyrone ring).

- Safety :

Advanced Research: How to perform structure-activity relationship (SAR) studies on trifluoromethyl derivatives?

Q. Methodological Answer :

- Library Design : Synthesize analogs with CF₃ replaced by Cl, Br, or CH₃ to assess electronic vs. steric effects.

- Assays :

- Antimicrobial : MIC against S. aureus (CLSI guidelines).

- Antioxidant : DPPH radical scavenging (IC₅₀ < 50 μM).

Key Finding : CF₃ enhances lipophilicity (logP = 1.8) and membrane permeability (PAMPA assay, Pe = 12×10⁻⁶ cm/s) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.